N-(3,4-dimethoxyphenyl)-3-(2-phenylbutanamido)-1-benzofuran-2-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-3-(2-phenylbutanamido)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including methoxy, phenyl, and amido groups, contributes to the compound’s unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-3-(2-phenylbutanamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and appropriate reagents.
Introduction of Amido Group: The amido group can be introduced via amide bond formation using carboxylic acids and amines under conditions such as coupling agents (e.g., EDC, DCC) and catalysts.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent selection to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-3-(2-phenylbutanamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its pharmacological properties and potential use in drug development.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(2-phenylbutanamido)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-3-(2-phenylbutanamido)-1-benzofuran-2-carboxamide: shares structural similarities with other benzofuran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(2-phenylbutanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5/c1-4-19(17-10-6-5-7-11-17)26(30)29-24-20-12-8-9-13-21(20)34-25(24)27(31)28-18-14-15-22(32-2)23(16-18)33-3/h5-16,19H,4H2,1-3H3,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKXGQNQSFCBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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